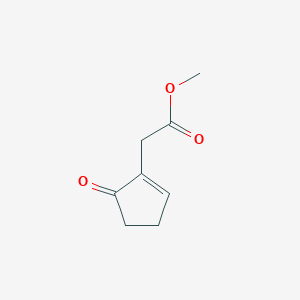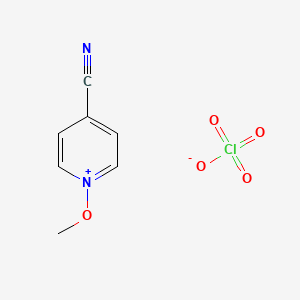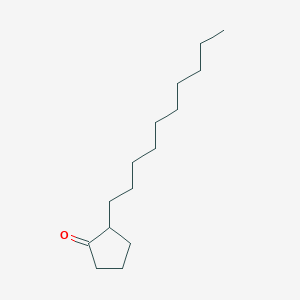
2-Decylcyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decylcyclopentanone is an organic compound with the molecular formula C15H28O . It belongs to the class of cycloalkanes, specifically cyclopentanones, which are characterized by a cyclopentane ring with a ketone functional group. This compound is notable for its unique structure, which includes a decyl group attached to the second carbon of the cyclopentanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylcyclopentanone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of cyclopentanone with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxidation of decylcyclopentanol . This process can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Decylcyclopentanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding alcohol, 2-decylcyclopentanol.
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Decylcyclopentanoic acid
Reduction: 2-Decylcyclopentanol
Substitution: Various substituted cyclopentanones depending on the nucleophile used
Applications De Recherche Scientifique
2-Decylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the fragrance industry due to its unique odor profile. It is also employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Decylcyclopentanone exerts its effects depends on its interaction with various molecular targets. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. The decyl group enhances its lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclopentanone: The parent compound without the decyl group.
2-Methylcyclopentanone: A similar compound with a methyl group instead of a decyl group.
2-Phenylcyclopentanone: A compound with a phenyl group attached to the cyclopentanone ring.
Comparison: 2-Decylcyclopentanone is unique due to the presence of the long decyl chain, which significantly alters its physical and chemical properties compared to its analogs. The decyl group increases the compound’s hydrophobicity, affecting its solubility, reactivity, and interactions with biological systems. This makes this compound particularly valuable in applications where enhanced lipophilicity is desired.
Propriétés
Numéro CAS |
53724-67-7 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
2-decylcyclopentan-1-one |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(14)16/h14H,2-13H2,1H3 |
Clé InChI |
PTOACBYSKQZNTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



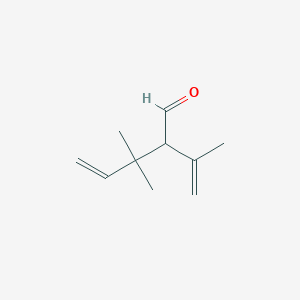
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
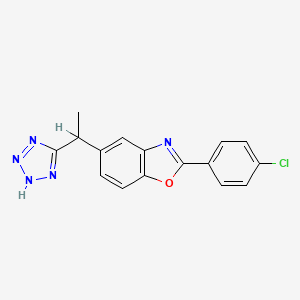
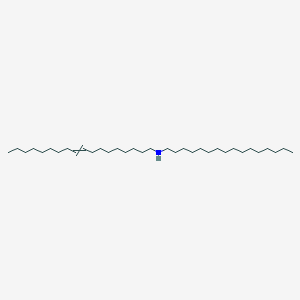
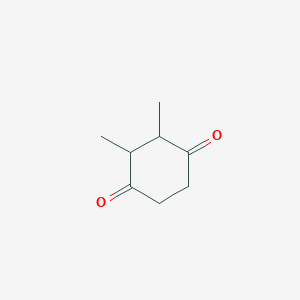
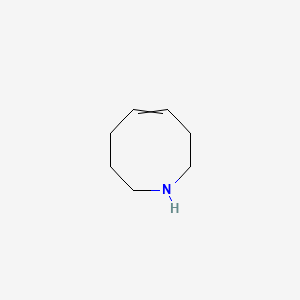
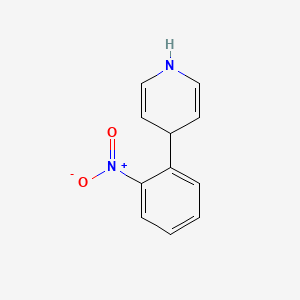


![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
